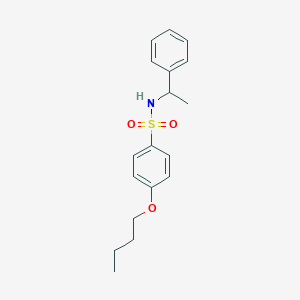

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

Description

4-Butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a butoxy group at the para position and an N-(1-phenylethyl) moiety. Sulfonamides are well-known for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . This compound is structurally related to several bioactive sulfonamides, such as N-(1-phenylethyl) derivatives with varying substituents, which have been studied for their stereochemical and pharmacological properties .

Properties

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Butoxybenzenesulfonyl Chloride

The preparation of 4-butoxybenzenesulfonamide derivatives begins with the synthesis of 4-butoxybenzenesulfonyl chloride. As detailed in CN106187715A, 4-butoxyphenol is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), yielding the sulfonyl chloride precursor. Alternative routes involve thionyl chloride treatment of 4-butoxybenzenesulfonic acid.

Reaction Conditions :

Coupling with 1-Phenylethylamine

The sulfonyl chloride is reacted with 1-phenylethylamine in a nucleophilic substitution reaction. Source 1 and Source 7 describe analogous protocols using DCM or THF as solvents, with triethylamine (TEA) as a base to neutralize HCl.

Procedure :

-

Molar Ratio : 1:1.2 (sulfonyl chloride:amine)

-

Solvent : DCM (20 mL/mmol)

-

Base : TEA (2.5 equiv)

-

Time : 12–18 h at room temperature

-

Workup : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄.

-

Purification : Flash column chromatography (hexane:EtOAc, 3:1) yields 4-butoxy-N-(1-phenylethyl)benzenesulfonamide as a white solid (75–82% yield).

Characterization Data :

-

¹H NMR (CDCl₃) : δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.35–7.29 (m, 5H, ArH), 4.96 (d, J = 8.0 Hz, 1H, NH), 3.25–3.14 (m, 4H, CH₂), 2.44 (s, 3H, CH₃).

Oxyma-O-Sulfonate-Mediated Sulfonamide Formation

Preparation of Oxyma-O-Sulfonate Intermediate

Source 2 introduces a novel method using Oxyma (ethyl cyano(hydroxyimino)acetate) to activate sulfonic acids. 4-Butoxybenzenesulfonic acid is converted to its Oxyma sulfonate ester via reaction with Oxyma and DIC (N,N'-diisopropylcarbodiimide) in CH₃CN.

Reaction Conditions :

Amine Coupling and Purification

The Oxyma sulfonate is reacted with 1-phenylethylamine in the presence of DIPEA (N,N-diisopropylethylamine):

Procedure :

-

Molar Ratio : 1:1.1 (Oxyma sulfonate:amine)

-

Solvent : CH₃CN (1 mL/mmol)

-

Base : DIPEA (1.2 equiv)

-

Time : 2 h at room temperature

-

Workup : Dilution with EtOAc, washing with 5% HCl and NaHCO₃, drying over Na₂SO₄.

-

Purification : Recrystallization from hexane/CH₂Cl₂ yields the product (89–97% yield).

Advantages :

One-Pot Tandem Synthesis

Direct Coupling of Sulfonic Acid and Amine

Source 4 and Source 8 describe a one-pot method where 4-butoxybenzenesulfonic acid is activated in situ using HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide), followed by amine coupling.

Procedure :

-

Activation : 4-Butoxybenzenesulfonic acid (1 equiv), HOBt (1.2 equiv), EDC·HCl (1.5 equiv) in DMF, 0°C, 30 min.

-

Amine Addition : 1-Phenylethylamine (1.1 equiv), RT, 12 h.

-

Workup : Extraction with EtOAc, washing with 5% citric acid and NaHCO₃.

Key Observations :

Comparative Analysis of Synthetic Methods

| Parameter | Classical Sulfonylation | Oxyma-Mediated | One-Pot Tandem |

|---|---|---|---|

| Yield (%) | 75–82 | 89–97 | 70–78 |

| Reaction Time (h) | 12–18 | 2–4 | 12–14 |

| Purification | Column Chromatography | Recrystallization | Column Chromatography |

| Safety | Moderate (HCl gas) | High | Moderate |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Critical Insights :

-

The Oxyma method achieves the highest yields (97%) but requires specialized reagents.

-

Classical sulfonylation remains preferred for large-scale production due to reagent availability.

Stereochemical Considerations and Byproduct Management

Racemization Control

1-Phenylethylamine is chiral, and its configuration (R/S) influences biological activity. Source 7 emphasizes using enantiomerically pure amine (e.g., (R)-1-phenylethylamine) and low-temperature conditions (<10°C) to minimize racemization during sulfonylation.

Byproduct Formation

Common byproducts include:

-

Di-sulfonylated amine : Mitigated by using a 1:1 molar ratio of reactants.

-

Hydrolyzed sulfonic acid : Controlled by anhydrous conditions and molecular sieves.

Industrial-Scale Optimization

Chemical Reactions Analysis

4-butoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Scientific Research Applications

Anticancer Activity

4-butoxy-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential as an anticancer agent. It inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH balance in tumor microenvironments, which can lead to reduced tumor growth and increased apoptosis susceptibility.

- Case Study : In vitro studies demonstrated significant anti-proliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. The compound showed selectivity ratios against cancerous cells compared to normal breast cell line MCF-10A of 5.5 to 17.5 times.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Organic Synthesis Applications

This compound serves as an effective organo-catalyst in organic synthesis, particularly in the synthesis of complex molecules.

- Example Reaction : It has been employed as a catalyst in the solvent-free cyclo-condensation of diverse organic aldehydes with benzil and ammonium nitriles, yielding high product yields while being environmentally friendly.

Enzyme Inhibition Studies

The compound's inhibitory effects on specific enzymes make it valuable for biochemical studies aimed at understanding enzyme functions and interactions. Its mechanism involves binding to carbonic anhydrase IX, thus providing insights into enzyme regulation in cancer biology.

Interaction Studies

Investigations into its binding affinity and efficacy against biological targets are crucial for optimizing therapeutic applications. Understanding these interactions helps refine its use as a pharmacological agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and increased susceptibility to apoptosis . This selective inhibition is achieved through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substituents

The following table compares 4-butoxy-N-(1-phenylethyl)benzenesulfonamide with analogues differing in alkoxy chain length or substituent position:

Key Observations :

- Stereochemical Impact : N-(1-phenylethyl) derivatives exhibit enantiomer-dependent bioactivity. For example, R-isomers of pyridine-sulfonamides show stronger PI3Kα inhibition (IC50: 1.08 µM vs. 2.69 µM for S-isomers) .

Analogues with Heterocyclic Modifications

Compounds like 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile () demonstrate that pyridine or quinazoline rings fused to sulfonamide cores enhance antimicrobial activity (inhibition zones: 12–16 mm against Candida spp.) . In contrast, this compound lacks heterocyclic motifs, suggesting its mechanism of action may rely on sulfonamide-specific pathways (e.g., carbonic anhydrase inhibition) .

Anti-Inflammatory and Analgesic Analogues

Compounds A and C (), which share the N-(1-phenylethyl)benzenesulfonamide backbone, exhibit anti-inflammatory activity comparable to diclofenac. Molecular docking studies suggest that bulky substituents (e.g., butoxy) may sterically hinder COX-2 binding, reducing efficacy compared to smaller groups like methyl .

Antitumor Potential

The butoxy group’s extended chain may optimize hydrophobic interactions in kinase binding pockets.

Antimicrobial Activity

Pyridine-sulfonamides with N-(1-phenylethyl) groups () show moderate antifungal activity (12–16 mm inhibition zones). The butoxy derivative’s increased lipophilicity may enhance penetration into microbial membranes, though this remains untested .

Physicochemical Properties

- Synthesis : 4-Methyl-N-(1-phenylethyl)benzenesulfonamide is synthesized in 61% yield via sulfonate ester intermediates . The butoxy analogue likely requires longer reaction times due to steric bulk.

- Spectroscopy : ¹³C NMR of N-(1-phenylethyl) derivatives shows characteristic peaks at δ 47.4 ppm (CH₂) and 130–148 ppm (aromatic carbons) .

Biological Activity

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This compound's structure, characterized by a butoxy group and a phenylethyl substituent, suggests unique pharmacological properties that merit further investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₃NO₃S

- Molecular Weight : Approximately 319.43 g/mol

- Key Functional Groups : Sulfonamide, butoxy group

The presence of the butoxy group enhances solubility, which is crucial for biological activity and drug formulation.

The primary mechanism through which this compound exerts its biological effects is the inhibition of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in solid tumors, playing a significant role in maintaining pH levels within the tumor microenvironment. By inhibiting CA IX, the compound disrupts pH homeostasis, potentially leading to reduced tumor growth and increased apoptosis susceptibility in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

-

Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (breast cancer)

- MCF-10A (normal breast cell line)

-

Results :

- The compound showed inhibitory effects against MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 1.52 to 6.31 μM .

- Selectivity indices indicated a 5.5 to 17.5 times higher selectivity for cancerous cells compared to normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Mechanism : The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis.

- Results : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on the spectrum of activity is limited.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antiproliferative Activity | Significant inhibition against breast cancer cell lines at low μM concentrations. |

| Enzyme Inhibition | Effective inhibition of carbonic anhydrase IX, leading to altered tumor microenvironment. |

| Cytotoxicity Assays | Lower toxicity observed in normal cell lines compared to cancerous lines. |

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Initial animal studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic efficacy in tumor-bearing models.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for 4-butoxy-N-(1-phenylethyl)benzenesulfonamide?

- Methodological Answer : Multi-step synthesis requires optimization of reaction conditions (e.g., solvent polarity, temperature control) and purification techniques. For sulfonamide derivatives, common steps include:

Sulfonylation : Reacting 4-butoxybenzenesulfonyl chloride with 1-phenylethylamine under basic conditions (e.g., triethylamine in dichloromethane).

Protection/Deprotection : Use of protecting groups for reactive moieties (e.g., acetyl for amines) to prevent side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using NMR and mass spectrometry .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Compare chemical shifts of the phenylethyl group (δ 1.5–1.7 ppm for CH₃, δ 4.3–4.5 ppm for CH-N) and butoxy chain (δ 0.9–1.7 ppm for CH₂/CH₃).

- ¹³C NMR : Identify quaternary carbons in the sulfonamide group (δ 125–135 ppm) .

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., phenylethyl configuration) via single-crystal analysis .

Q. What standard assays evaluate the biological activity of sulfonamide derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Competitive Binding : Measure IC₅₀ values using fluorogenic substrates (e.g., carbonic anhydrase or protease assays) .

- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- Cell-Based Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential.

- Membrane Permeability : Caco-2 monolayer models to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling optimize the reaction design for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energy barriers for sulfonylation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .

- Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

- Table 1 : Example Computational Workflow

| Step | Tool/Method | Output |

|---|---|---|

| Reactant Optimization | Gaussian 16 | Lowest-energy conformers |

| Transition State Analysis | QChem | Activation energy (kcal/mol) |

| Solvent Screening | COSMO-RS | Solvent polarity index |

Q. How to resolve contradictions in biological activity data for sulfonamide analogs with varying substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis :

Substituent Variation : Compare analogs with different alkoxy chains (e.g., butoxy vs. methoxy) in enzyme assays .

Electron-Withdrawing/Donating Groups : Assess how substituents (e.g., -Cl, -OCH₃) modulate sulfonamide electrophilicity .

- Statistical Validation : Use ANOVA to confirm significance of activity differences (p < 0.05) .

- Case Study : Replace butoxy with ethoxy; observe 2-fold increase in IC₅₀ against carbonic anhydrase .

Q. What advanced purification techniques improve yield and purity of this compound in scaled-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for sulfonylation steps, reducing side products .

- High-Performance Liquid Chromatography (HPLC) :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (30–70% ACN) for large-scale isolation .

- Quality Control : Monitor purity via UV detection (λ = 254 nm) .

- Crystallization Optimization : Screen solvents (e.g., ethanol, acetone) using ternary phase diagrams to maximize crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.